molecular formula C10H14N2O2 B2976804 2-[(Oxan-3-yl)methoxy]pyrimidine CAS No. 2198300-52-4

2-[(Oxan-3-yl)methoxy]pyrimidine

Cat. No. B2976804
CAS RN: 2198300-52-4
M. Wt: 194.234
InChI Key: GDGNTAQIYHSXST-UHFFFAOYSA-N
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Description

“2-[(Oxan-3-yl)methoxy]pyrimidine” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.234. It is a pyrimidine derivative, which is a class of compounds known to exhibit a wide range of pharmacological activities .


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not detailed in the literature. Pyrimidines, in general, are known to participate in a variety of chemical reactions due to their rich pharmacophore space .

Scientific Research Applications

Catalytic Applications

Some 2-amino-4,6-diarylpyrimidines, synthesized from chalcones and guanidine hydrochloride, were subjected to oxidation with a chromium(VI)–oxalic acid complex in highly acidic solutions. Oxalic acid offers the reaction a more favorable pathway, and in the absence of oxalic acid, the reaction is sluggish. This research provides valuable mechanistic insight into the catalytic conversion of APM to unusual products, indicating the relevance of pyrimidine derivatives in catalysis (S. Meenakshisundaram et al., 2007).

Molecular Structure Analysis

The crystal structure of O4-Methylthymidine, a promutagen, was studied to correlate its biological properties with changes in the electronic, geometric, and conformational properties of the pyrimidine base resulting from methylation. The study revealed possible mispairings with guanine, emphasizing the importance of the anti conformation of the O(4) methoxy group (R. Brennan et al., 1986).

Corrosion Inhibition

A new pyrimidine heterocyclic derivative was studied for its inhibition performance towards copper corrosion in NaCl solutions. The study involved potentiodynamic polarization, electrochemical impedance spectroscopy, and electrochemical frequency modulation measurements, showcasing the potential of pyrimidine derivatives in corrosion inhibition applications (K. F. Khaled et al., 2011).

Biological Activities

  • Antioxidant Activity: A series of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes demonstrated promising antioxidant activity when compared to butylated hydroxytoluene. The study evaluated the antioxidant properties of these compounds using various in vitro test systems, indicating their potential in pharmacological applications (V. Rani et al., 2012).
  • Antimicrobial and Anticancer Activities: Derivatives of pyrimidine-2(1H)-selenone showed strong antimicrobial activity against selected strains of Gram-positive bacteria and fungi. The study explored the effect of the methoxy substituent's position on biological activity and crystal structures, highlighting the significance of molecular geometry and intermolecular interactions (E. Żesławska et al., 2020).

Mechanism of Action

properties

IUPAC Name

2-(oxan-3-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-9(7-13-6-1)8-14-10-11-4-2-5-12-10/h2,4-5,9H,1,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGNTAQIYHSXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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